5-Tetradecenoic acid

Description

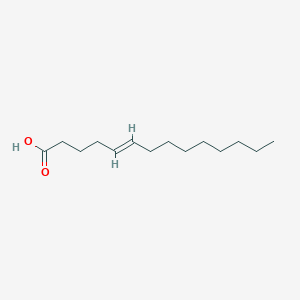

5-Tetradecenoic acid (5-T, C14H26O2) is a monounsaturated long-chain fatty acid with a 14-carbon backbone and a double bond at the fifth position in the cis (Z) configuration (IUPAC name: (Z)-tetradec-5-enoic acid) . It is also known as physeteric acid (CAS: 544-66-1) and is classified as an omega-9 fatty acid (C14:1ω9) .

Structure

3D Structure

Properties

CAS No. |

5684-69-5 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(E)-tetradec-5-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9+ |

InChI Key |

AFGUVBVUFZMJMX-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

5-Tetradecenoic acid can be synthesized through various methods. One common synthetic route involves the desaturation of tetradecanoic acid (myristic acid) to introduce a double bond at the 5th position . This can be achieved using desaturase enzymes or chemical desaturation methods. Industrial production methods may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities .

Chemical Reactions Analysis

5-Tetradecenoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H26O2

- Molecular Weight : 226.37 g/mol

- CAS Number : 544-66-1

- IUPAC Name : tetradec-5-enoic acid

5-Tetradecenoic acid features a cis double bond at the fifth carbon position, influencing its chemical reactivity and biological activity. Its structure allows it to participate in various metabolic processes and chemical reactions.

Chemistry

5-Tetradecenoic acid serves as an intermediate in the synthesis of other long-chain fatty acids and complex lipids. It is utilized in various chemical reactions, including:

- Oxidation : Producing volatile compounds and oxidized derivatives.

- Reduction : Converting to tetradecanoic acid.

- Substitution : Forming esters and amides.

Biology

In biological systems, 5-Tetradecenoic acid plays a crucial role in lipid metabolism. It is incorporated into triglycerides, influencing membrane fluidity and function. Its metabolism primarily occurs through mitochondrial beta-oxidation, involving enzymes like very long-chain acyl-CoA dehydrogenase.

Medicine

Research indicates that 5-Tetradecenoic acid may serve as a potential biomarker for diagnosing diseases such as non-small cell lung cancer. Elevated levels of this fatty acid have been observed in patients with very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), a genetic disorder affecting fatty acid metabolism.

Industry

The compound is utilized in the production of surfactants, lubricants, and other industrial chemicals. Its unique properties make it valuable in formulating products that require specific lipid characteristics.

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Tetradecenoic Acid | C14H26O2 | Role in lipid metabolism; potential biomarker for cancer |

| Tetradecanoic Acid | C14H28O2 | Saturated counterpart; less biologically active |

| Myristoleic Acid | C14H28O2 | Exhibits cytotoxic properties; studied for cancer treatment |

Fatty Acid Metabolism Disorders

Studies have demonstrated that patients with VLCADD exhibit elevated levels of 5-Tetradecenoic acid in their plasma. This finding supports its role as an intermediate in unsaturated fatty acid metabolism.

Antitumor Activity

Research has explored the potential antitumor properties of 5-Tetradecenoic acid, particularly its efficacy against specific cancer cell lines. Experimental data suggest that it may inhibit tumor growth through various mechanisms.

Impact on Membrane Integrity

Investigations into the effects of 5-Tetradecenoic acid on cellular membranes indicate that it can influence membrane integrity and fluidity, which are critical for cellular function and signaling pathways.

Mechanism of Action

The mechanism of action of 5-tetradecenoic acid involves its incorporation into cellular membranes and its participation in metabolic pathways. It can be converted into acyl-CoA derivatives, which are then involved in β-oxidation and other metabolic processes . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism .

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 226.355 g/mol

- logP : 5.77 (lipophilic)

- pKa : 4.89 (weakly acidic) .

- Biological roles: Metabolic marker: Elevated in plasma of patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, indicating impaired fatty acid β-oxidation . Pheromone precursor: Biosynthesized via Δ5 desaturases in moths (Ctenopseustis obliquana and C. herana) for sex pheromone production . Behavioral signaling: Mediates larval attraction and species-specific social behaviors in Drosophila melanogaster and related species .

Comparison with Structurally Similar Compounds

5-Tetradecenoic acid shares structural similarities with other tetradecenoic acid isomers and longer-chain unsaturated fatty acids. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 5-Tetradecenoic Acid and Analogues

Key Findings:

Positional Isomerism and Classification: 5-T and cis-tetradec-7-enoic acid (Δ7) are both C14:1 fatty acids but differ in double bond position. Despite this, ChEBI classifies them separately (5-T as "unsaturated," Δ7 as "long-chain"), highlighting inconsistencies in biochemical annotation systems . In Drosophila, the Δ5 vs. Δ7 position determines species-specific responses: (Z)-5-T and (Z)-7-T synergistically attract D. melanogaster larvae but are produced in lower quantities in D. simulans, contributing to reproductive isolation .

Functional Divergence in Metabolism: 5-T accumulates in VLCAD deficiency due to blocked β-oxidation, whereas 4-decenoic acid (C10:1ω6) and 4,7-decadienoic acid (C10:2ω3) are elevated in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . In moths, Δ5 desaturases specifically produce 5-T for pheromone biosynthesis, while Δ6 desaturases in Antheraea pernyi generate Δ6-monounsaturated fatty acids .

Diagnostic Utility: In OSA, 5-T and 5-HETE are elevated in urine, but 5-HETE shows stronger correlation with apnea-hypopnea index (AHI) and oxygen saturation levels .

Research Implications and Gaps

- Structural-Activity Relationships : The Δ5 position in 5-T enhances its role as a metabolic intermediate in disorders like VLCAD deficiency, whereas Δ7/Δ9 isomers are more linked to lipid storage or signaling .

- Evolutionary Adaptations: Moth Δ5 desaturases and Drosophila pheromone receptors demonstrate how minor structural changes (e.g., double bond position) drive functional specialization and ecological niche partitioning .

- Unresolved Questions :

Biological Activity

5-Tetradecenoic acid, also known as (Z)-tetradec-5-enoic acid, is a monounsaturated fatty acid with significant biological activity. This compound has garnered attention due to its roles in metabolic processes, potential therapeutic applications, and its unique structural properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5-tetradecenoic acid.

Chemical Structure and Properties

- IUPAC Name : (Z)-tetradec-5-enoic acid

- Molecular Formula : C₁₄H₂₆O₂

- Molecular Weight : 226.35 g/mol

- CAS Number : 544-66-1

The compound features a cis double bond at the 5th carbon position, which influences its reactivity and biological roles compared to its saturated counterparts and other unsaturated fatty acids.

The biological activity of 5-tetradecenoic acid primarily involves its incorporation into triglycerides and its role in fatty acid metabolism. It is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase, which is crucial for mitochondrial beta-oxidation processes.

Comparison with Other Fatty Acids

| Compound | Type | Key Characteristics |

|---|---|---|

| 5-Tetradecenoic Acid | Monounsaturated | Cis configuration; involved in triglyceride metabolism |

| Tetradecanoic Acid | Saturated | No double bonds; serves as a baseline for comparison |

| 9-Tetradecenoic Acid | Monounsaturated | Double bond at the 9th carbon; different metabolic roles |

Biological Activities

- Metabolic Role :

- Antiviral Properties :

- Anti-Virulence Activity :

- Inhibition of Fatty Acid Activation :

Case Study: Metabolic Disorders

A study highlighted the increased serum levels of 5-tetradecenoic acid in patients with very long-chain acyl-CoA dehydrogenase deficiency, underscoring its potential role as a biomarker for diagnosing fatty acid oxidation disorders .

Research Findings on Antiviral Activity

Research conducted on the effects of fatty acids on HIV assembly revealed that modifications in fatty acid profiles could influence viral replication dynamics. The selective inhibition of myristoylation by compounds like 5-tetradecenoic acid suggests avenues for developing antiviral therapies .

Q & A

Q. Basic Research Focus

- Ethics : Adhere to ARRIVE guidelines for reporting animal experiments.

- Methodology : Use double-blind protocols to eliminate observer bias in pheromone assays. Control for environmental variables (e.g., humidity, light cycles) that may alter lipid stability . Validate behavioral outcomes with multiple assays (e.g., Y-maze, chemotaxis) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.